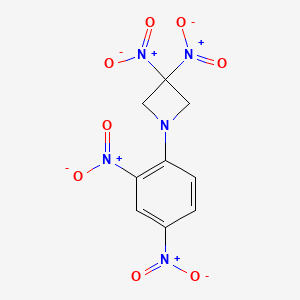
1-(2,4-Dinitrophenyl)-3,3-dinitroazetidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,4-Dinitrophenyl)-3,3-dinitroazetidine is a chemical compound characterized by the presence of nitro groups attached to both the phenyl and azetidine rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dinitrophenyl)-3,3-dinitroazetidine typically involves the nitration of phenyl and azetidine precursors. One common method includes the reaction of 2,4-dinitrochlorobenzene with azetidine in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, safety measures are crucial due to the explosive nature of nitro compounds .
Analyse Des Réactions Chimiques
Types of Reactions
1-(2,4-Dinitrophenyl)-3,3-dinitroazetidine undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, where the nitro groups act as electron-withdrawing groups, influencing the reactivity
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of dinitrobenzene derivatives.
Reduction: Formation of diamino derivatives.
Substitution: Formation of halogenated nitrobenzene derivatives
Applications De Recherche Scientifique
1-(2,4-Dinitrophenyl)-3,3-dinitroazetidine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, including explosives and propellants due to its high energy content
Mécanisme D'action
The mechanism of action of 1-(2,4-Dinitrophenyl)-3,3-dinitroazetidine involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can modify biological molecules. This compound can also act as an uncoupler of oxidative phosphorylation, disrupting ATP production in mitochondria .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dinitrophenol: Known for its use as a metabolic stimulant and uncoupler of oxidative phosphorylation.
2,4-Dinitrophenylhydrazine: Used in qualitative organic analysis to detect carbonyl compounds
Uniqueness
1-(2,4-Dinitrophenyl)-3,3-dinitroazetidine is unique due to the presence of both phenyl and azetidine rings with nitro groups, which imparts distinct chemical and physical properties. Its structural features make it a versatile compound for various applications in research and industry .
Propriétés
Numéro CAS |
200069-07-4 |
|---|---|
Formule moléculaire |
C9H7N5O8 |
Poids moléculaire |
313.18 g/mol |
Nom IUPAC |
1-(2,4-dinitrophenyl)-3,3-dinitroazetidine |
InChI |
InChI=1S/C9H7N5O8/c15-11(16)6-1-2-7(8(3-6)12(17)18)10-4-9(5-10,13(19)20)14(21)22/h1-3H,4-5H2 |
Clé InChI |
CIBQEOJPBFGTRZ-UHFFFAOYSA-N |
SMILES canonique |
C1C(CN1C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


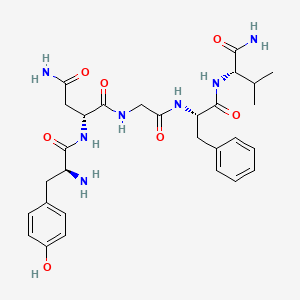
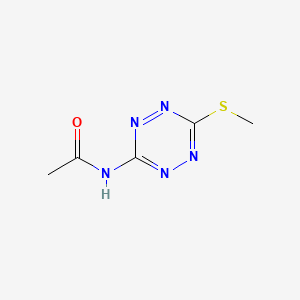
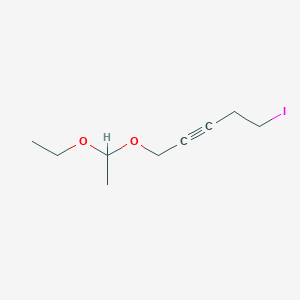


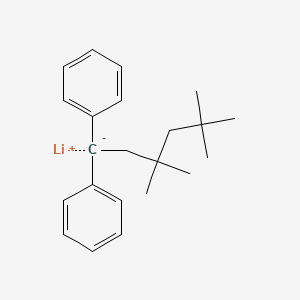
![4-Hydroxy-3-(3-methylbut-3-en-2-yl)-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B12573143.png)
![2-Methyl-5,5-bis[(3-methylbut-2-en-1-yl)oxy]pentan-2-ol](/img/structure/B12573144.png)
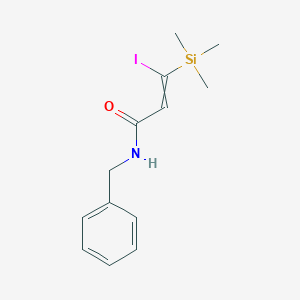
![N-{2-[(3-Cyano-8-methylquinolin-2-yl)amino]ethyl}-N-(4-methoxyphenyl)urea](/img/structure/B12573164.png)
![6-(4-Methoxyphenyl)-3-(3-nitrophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12573165.png)
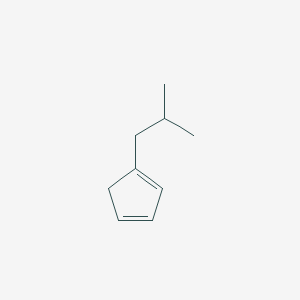
![2-[(3-Cyano-6-methyl-2-quinolinyl)sulfanyl]-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B12573173.png)
![Diethyl ({3,5-bis[(prop-2-en-1-yl)oxy]phenyl}methyl)phosphonate](/img/structure/B12573174.png)
